Isobatzelline E

Description

Historical Context of Discovery and Initial Research Initiatives

Isobatzelline E was first reported as a new pyrroloquinoline alkaloid isolated from an Indopacific collection of the marine sponge Zyzzya fuliginosa. nih.gov This discovery was part of a broader investigation into the chemical constituents of this sponge, which also led to the isolation of the new compound batzelline D, alongside previously known compounds such as batzelline C, isobatzelline C, and several makaluvamines. nih.gov

The initial impetus for the isolation of these compounds was the observation that crude extracts from the Zyzzya species demonstrated inhibitory activity against HIV-1 envelope-mediated cell fusion. nih.gov However, upon purification and testing of the individual compounds, including this compound, the researchers noted that the inhibition profile was similar to that reported for other pyrroloquinolines that act as topoisomerase II inhibitors. This led to the hypothesis that the observed biological activity might stem from interactions with DNA-modifying enzymes rather than direct inhibition of HIV-1 cell fusion. nih.gov The structural elucidation of this compound was accomplished through the interpretation of 1D and 2D Nuclear Magnetic Resonance (NMR) spectra. nih.gov

| Compound Discovery Details | |

| Compound Name | This compound |

| Natural Source | Marine Sponge (Zyzzya fuliginosa) |

| Geographic Origin | Indopacific |

| Initial Biological Activity Screened | Inhibition of HIV-1 envelope-mediated cell fusion |

| Postulated Mechanism of Action | Inhibition of Topoisomerase II |

| Associated Isolated Compounds | Batzelline D, Batzelline C, Isobatzelline C, Makaluvamine D |

Classification and Significance within the Pyrroloiminoquinone Alkaloid Family

This compound belongs to the pyrroloiminoquinone class of alkaloids, a large and structurally diverse family of natural products derived primarily from marine sponges and fungi. nih.gov These compounds are characterized by a conserved pyrrolo[4,3,2-de]quinoline ring system, with structural diversity arising from the various functional groups attached to this core. nih.govrsc.org

The significance of the pyrroloiminoquinone alkaloid family, which includes the batzellines, isobatzellines, makaluvamines, and discorhabdins, lies in their broad spectrum of potent biological activities. nih.govrsc.org Many members of this family have demonstrated antitumor, antiviral, and antimicrobial properties in preclinical studies. nih.gov Their complex and unique molecular architectures have also made them compelling targets for total synthesis, driving innovation in the field of organic chemistry. nih.govacs.org The intricate structures challenge synthetic chemists to develop novel and efficient methods for their construction in the laboratory. rsc.orgresearchgate.net

Overview of Key Research Areas and Challenges for Marine Natural Products

The study of this compound is emblematic of the broader field of marine natural products research, which focuses on discovering novel chemical entities from marine organisms for potential therapeutic applications. nih.govfrontiersin.org The marine environment, with its immense biodiversity, is a largely untapped reservoir of unique chemical structures that have evolved to serve specific biological functions. nih.govresearchgate.net

Key research areas in this field include the isolation and structure elucidation of new compounds, the evaluation of their biological activities, and the development of synthetic routes to produce them in larger quantities. nih.govnih.gov However, the field is fraught with significant challenges:

The Supply Problem: Marine natural products are often isolated in very small quantities from their source organisms. nih.govresearchgate.net This "supply problem" is a major bottleneck for further preclinical and clinical development, making sustainable production through chemical synthesis or biotechnology a critical research objective.

Structural Complexity: These molecules frequently possess complex, three-dimensional structures that are challenging to determine and even more difficult to synthesize chemically. nih.govnih.gov

Target Identification: Elucidating the precise molecular target and mechanism of action for a new bioactive compound is often a complex and resource-intensive process. nih.gov

Access and Collection: The physical challenges of accessing and collecting organisms from diverse and often extreme marine environments can be a significant hurdle. nih.gov

| Major Challenges in Marine Natural Product Research | |

| Challenge | Description |

| Supply Limitation | Compounds are often isolated in minute quantities, hindering extensive research and development. |

| Structural Complexity | Intricate and unique molecular architectures complicate structure elucidation and chemical synthesis. |

| Target Identification | Determining the specific biological mechanism of action can be difficult and time-consuming. |

| Environmental Access | Difficulties in collecting source organisms from marine habitats. |

Scope and Objectives of Current Academic Investigations

Current academic research on this compound and related compounds is largely focused on overcoming the challenges inherent in marine natural product science. The primary objectives of these investigations include:

Total Synthesis: A major goal is the development of efficient and scalable total syntheses of this compound and its analogues. rsc.orgacs.org Successful synthetic strategies provide a reliable source of the compound for biological testing and allow for the creation of new derivatives with potentially improved properties.

Development of Novel Synthetic Methodologies: The complex structure of the pyrroloiminoquinone core has spurred the development of innovative chemical reactions. Researchers have explored strategies like benzyne-mediated cyclization-functionalization sequences and Larock/Buchwald–Hartwig annulation/cyclization cascades to rapidly construct the key tricyclic ring system. nih.govrsc.orgresearchgate.net

Divergent Synthetic Routes: A key objective is to create divergent synthetic pathways that allow for the production of multiple members of the batzelline and isobatzelline family from a common chemical intermediate. nih.govacs.org This approach is significantly more efficient than pursuing a separate synthesis for each individual natural product.

Further Biological Evaluation: While initial studies pointed to topoisomerase II inhibition, ongoing research aims to fully characterize the biological activity profile of this compound and its synthetic analogues to better understand their therapeutic potential. nih.govrsc.org

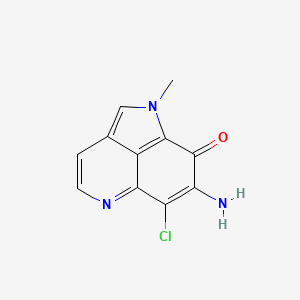

Structure

2D Structure

3D Structure

Properties

CAS No. |

437980-21-7 |

|---|---|

Molecular Formula |

C11H8ClN3O |

Molecular Weight |

233.65 g/mol |

IUPAC Name |

10-amino-9-chloro-2-methyl-2,7-diazatricyclo[6.3.1.04,12]dodeca-1(12),3,5,7,9-pentaen-11-one |

InChI |

InChI=1S/C11H8ClN3O/c1-15-4-5-2-3-14-9-6(5)10(15)11(16)8(13)7(9)12/h2-4H,13H2,1H3 |

InChI Key |

PQYDUSMCHWLZPN-UHFFFAOYSA-N |

SMILES |

CN1C=C2C=CN=C3C2=C1C(=O)C(=C3Cl)N |

Canonical SMILES |

CN1C=C2C=CN=C3C2=C1C(=O)C(=C3Cl)N |

Synonyms |

isobatzelline E |

Origin of Product |

United States |

Natural Occurrence and Advanced Isolation Methodologies

Identification of Biological Sources and Habitats

The discovery and isolation of natural products are intrinsically linked to their biological sources. Isobatzelline E has been identified as a secondary metabolite produced by specific marine organisms, primarily marine sponges.

The marine sponge Zyzzya fuliginosa has been established as the primary biological source for this compound. This species belongs to the phylum Porifera and is recognized for its capacity to produce a variety of bioactive secondary metabolites, including several pyrroloquinoline alkaloids. Research has consistently identified this compound among the compounds isolated from extracts of Zyzzya fuliginosa. nih.govvulcanchem.comacs.orgchemrxiv.orgrsc.orgmdpi.comuq.edu.auscilit.comacs.org

The geographical distribution of Zyzzya fuliginosa is primarily concentrated within the Indo-Pacific region. Specimens of this sponge have been collected from various locations, including Abrohlos Island in the Indo-West Pacific and Papua New Guinea. nih.govacs.orguq.edu.au Further documentation indicates its presence in Australian marine environments and other parts of the Indo-Pacific, highlighting its broad, yet specific, distribution in tropical marine ecosystems. vulcanchem.combiodiversity.org.aumarinespecies.org

Advanced Techniques for Extraction and Primary Fractionation

The initial stages of isolating this compound involve the extraction of metabolites from the sponge biomass, followed by primary fractionation to concentrate the desired compounds. Typically, the collected sponge material undergoes extraction using organic solvents, such as methanol (B129727) and dichloromethane. acs.orgmdpi.com The resulting crude organic extract is then subjected to partitioning procedures, often between immiscible solvents like ethyl acetate (B1210297) and water, to separate compounds based on their polarity. acs.org This process yields crude fractions enriched in lipophilic and moderately polar compounds, including the pyrroloquinoline alkaloids.

Chromatographic and Countercurrent Methodologies for Isolation and Purification

Purifying this compound from complex natural product mixtures necessitates the application of advanced separation techniques, primarily chromatography.

Column Chromatography : Crude extracts and fractions are commonly purified using silica (B1680970) gel column chromatography, employing various solvent gradients (e.g., ethyl acetate/hexanes, acetone/hexanes) to separate compounds based on their differential adsorption to the stationary phase. acs.orgrsc.orgsci-hub.se

Size Exclusion Chromatography : Techniques such as Sephadex LH-20 chromatography, often eluted with methanol, are utilized for further fractionation and purification. acs.org

High-Performance Liquid Chromatography (HPLC) : Preparative HPLC, particularly using reversed-phase columns (e.g., C18), is a critical method for achieving high purity of this compound, separating it from closely related analogues. rsc.orgsci-hub.se

Countercurrent Chromatography (CCC) : Centrifugal countercurrent chromatography has also been employed to isolate compounds from sponge extracts, offering a solvent-intensive but effective method for separating complex mixtures. sci-hub.se

The structural elucidation of this compound and its co-isolated compounds relies heavily on spectroscopic methods, including one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., 1H NMR, 13C NMR, HSQC, HSQC-LR), and mass spectrometry. nih.govacs.orguq.edu.au

Chemodiversity and Distribution within Related Natural Product Families

This compound is part of a larger family of pyrroloquinoline alkaloids (PQAs) that have been isolated from various marine sponges. These compounds share a common pyrrolo[4,3,2-de]quinoline skeleton, with variations in substituents and functional groups contributing to their chemodiversity. acs.orgchemrxiv.orgnih.govresearchgate.net

Notable related compounds include:

Batzellines : A series of alkaloids (e.g., Batzelline A, B, C, D) isolated from sponges of the genus Batzella and Zyzzya. acs.orgchemrxiv.orgsci-hub.senih.govresearchgate.netacs.org

Makaluvamines : Also found in Zyzzya and Histodermella species, these compounds represent another significant group within the PQAs. nih.govacs.orgchemrxiv.orgnih.govresearchgate.net

Damirones : Isolated from sponges of the genus Damiria. acs.orgchemrxiv.orgnih.govresearchgate.net

Tsitsikammamine C : Another related alkaloid found in marine sponges. chemrxiv.org

The study of these related compounds often aims to understand structure-activity relationships (SAR) and explore the biosynthetic pathways that lead to this diverse class of marine natural products. nih.gov

Table 1: Compounds Isolated from Zyzzya fuliginosa

| Compound Name | Class | Reference(s) |

| This compound | Pyrroloquinoline Alkaloid | nih.govacs.orguq.edu.au |

| Batzelline D | Pyrroloquinoline Alkaloid | nih.govacs.orguq.edu.au |

| Batzelline C | Pyrroloquinoline Alkaloid | nih.govacs.orguq.edu.au |

| Isobatzelline C | Pyrroloquinoline Alkaloid | nih.govacs.orguq.edu.au |

| Makaluvamine D | Pyrroloquinoline Alkaloid | nih.govacs.orguq.edu.au |

| Makaluvamine A | Pyrroloquinoline Alkaloid | nih.govacs.orguq.edu.au |

| Makaluvamine H | Pyrroloquinoline Alkaloid | nih.govacs.orguq.edu.au |

| Makaluvamine J | Pyrroloquinoline Alkaloid | nih.govacs.orguq.edu.au |

| Makaluvamine K | Pyrroloquinoline Alkaloid | nih.govacs.orguq.edu.au |

| Makaluvamine P | Pyrroloquinoline Alkaloid | nih.govacs.orguq.edu.au |

| Zyzzyanone D | Pyrroloquinone Alkaloid | vulcanchem.com |

Table 2: Geographical Distribution of Zyzzya fuliginosa

| Region/Location | Specificity | Reference(s) |

| Indo-Pacific Region | General distribution | nih.govvulcanchem.comacs.orguq.edu.au |

| Papua New Guinea | Specific collection site | nih.govacs.orguq.edu.au |

| Abrohlos Island, Indo-West Pacific | Specific collection site | acs.orgmdpi.com |

| Australian Marine Environments | General distribution | |

| Torres Strait, Northern Great Barrier Reef | Type locality | biodiversity.org.aumarinespecies.org |

| Arnhem Coast to Gulf of Carpentaria | Documented distribution | marinespecies.org |

| East African Coral Coast | Documented distribution | marinespecies.org |

| Exmouth to Broome | Documented distribution | marinespecies.org |

| Fiji Islands | Documented distribution | marinespecies.org |

| Maldives | Documented distribution | marinespecies.org |

| Mascarene Islands | Documented distribution | marinespecies.org |

| Seychelles | Documented distribution | marinespecies.org |

| Three Kings-North Cape | Documented distribution | marinespecies.org |

| Western and Northern Madagascar | Documented distribution | marinespecies.org |

Table 3: Chromatographic and Spectroscopic Purification Techniques

| Technique | Application | Reference(s) |

| Silica Gel Column Chromatography | Primary separation and purification | acs.orgrsc.orgsci-hub.se |

| Sephadex LH-20 Chromatography | Further fractionation | acs.org |

| Preparative HPLC | High-purity isolation | rsc.orgsci-hub.se |

| Centrifugal Countercurrent Chromatography | Separation of complex mixtures | sci-hub.se |

| 1D NMR Spectroscopy | Structure elucidation | nih.govacs.orguq.edu.au |

| 2D NMR Spectroscopy (HSQC, HSQC-LR) | Structure elucidation | nih.govacs.orguq.edu.au |

| Mass Spectrometry | Molecular weight determination and structure info | nih.govacs.orguq.edu.au |

Compound List:

Batzelline A

Batzelline B

Batzelline C

Batzelline D

Damirone A

Damirone B

Damirone C

This compound

Isobatzelline A

Isobatzelline B

Isobatzelline C

Isobatzelline D

Makaluvamine A

Makaluvamine D

Makaluvamine G

Makaluvamine H

Makaluvamine I

Makaluvamine J

Makaluvamine K

Makaluvamine L

Makaluvamine M

Makaluvamine N

Makaluvamine O

Makaluvamine P

Tsitsikammamine C

Zyzzyanone D

Total Synthesis and Synthetic Methodological Development

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis, the process of deconstructing a target molecule to identify potential starting materials, is the cornerstone of synthetic planning. amazonaws.com For Isobatzelline E and its relatives, a common retrosynthetic approach involves the disconnection of the pyrrolo[4,3,2-de]quinoline skeleton. rsc.org A key strategy is to envision the final iminoquinone or quinone structure arising from the oxidation of a more stable aromatic precursor. rsc.orgpsu.edu This simplifies the synthetic challenge by focusing on the construction of a substituted tricyclic indole (B1671886) or indoline (B122111) intermediate. rsc.orgpsu.eduresearchgate.net

Further disconnections often target the formation of the central and right-hand rings of the core structure. These disconnections must correspond to reliable and well-established chemical reactions to ensure a high probability of success in the forward synthesis. amazonaws.com

Major Total Synthetic Routes for Isobatzelline Analogues

Several powerful synthetic methodologies have been employed to conquer the structural complexity of isobatzelline analogues and the broader pyrroloiminoquinone family.

A particularly elegant and efficient strategy for constructing the pyrrolo[4,3,2-de]quinoline core involves a benzyne-mediated cyclization-functionalization sequence. rsc.orgresearchgate.netresearchgate.netrsc.org This one-pot process begins with the generation of a benzyne (B1209423) intermediate from a suitably substituted indoline derivative. rsc.orgpsu.edu The intramolecular trapping of the benzyne by a nitrogen nucleophile forms the tricyclic skeleton, and the resulting anionic intermediate can then be quenched with an electrophile to install a desired functional group in a single, regiospecific step. psu.eduresearchgate.net This method has proven effective in the total synthesis of batzelline C and isobatzelline C. rsc.orgresearchgate.netrsc.org The use of Mg(TMP)2·2LiCl as a base for benzyne generation has been a notable advancement in this area. researchgate.net

Another innovative approach utilizes a ring expansion reaction of benzocyclobutenone oxime sulfonates to construct substituted indoles, which are key precursors for isobatzelline synthesis. researchgate.netnih.govjst.go.jp This method starts with the [2+2] cycloaddition of a benzyne with a ketene (B1206846) silyl (B83357) acetal (B89532) to form a benzocyclobutenone. jst.go.jpacs.org Subsequent conversion to an oxime sulfonate sets the stage for the crucial ring expansion, which is initiated by the addition of a nucleophile. acs.org This strategy has been successfully applied in the divergent total syntheses of isobatzellines A and B, and batzelline A. researchgate.netnih.gov

| Starting Material Component | Key Intermediate | Final Product(s) | Reference |

|---|---|---|---|

| Benzyne and Ketene Silyl Acetal | Benzocyclobutenone Oxime Sulfonate | Isobatzellines A/B, Batzelline A | researchgate.netnih.govjst.go.jp |

The Mitsunobu reaction is a versatile and widely used transformation in organic synthesis for the stereospecific conversion of alcohols to a variety of other functional groups. researchgate.net In the context of pyrroloiminoquinone alkaloid synthesis, the Mitsunobu reaction has been instrumental in forming crucial carbon-nitrogen bonds. dntb.gov.uaresearchgate.netresearchgate.net For instance, it has been employed in a three-step sequence involving diphenylphosphoryl azide (B81097) (DPPA) to convert a tryptophol (B1683683) derivative into a protected tryptamine (B22526), a key intermediate for constructing the tricyclic core of related alkaloids. acs.orgnih.gov

Divergent Synthesis Strategies for Pyrroloiminoquinone Alkaloids

Divergent synthesis is a powerful approach that allows for the creation of a library of related natural products and their analogues from a common intermediate. nih.govacs.orgchemrxiv.orgnih.gov This is particularly valuable for exploring structure-activity relationships. Several divergent strategies have been developed for the pyrroloiminoquinone alkaloids.

One successful approach hinges on a Larock indole synthesis to create a key methoxy-pyrroloiminoquinone intermediate in a streamlined manner. nih.govacs.orgchemrxiv.orgnih.gov This intermediate can then be selectively functionalized, for example, by methylation of the imine or pyrrole (B145914) nitrogens, to create multiple branching points in the synthetic route. nih.govacs.orgchemrxiv.orgnih.gov From these methylated intermediates, further diversification can be achieved through O-demethylation to yield damirone-type compounds or by nucleophilic displacement of the methoxy (B1213986) group with various amines to produce makaluvamine analogues. nih.govacs.orgchemrxiv.orgnih.gov

Another divergent strategy utilizes a Larock/Buchwald-Hartwig annulation/cyclization cascade to rapidly assemble the core structure. rsc.orgrsc.org By carefully choosing protecting groups, a key tricyclic intermediate can be selectively functionalized at five different positions, enabling the efficient synthesis of a range of makaluvamines and isobatzelline B. rsc.org

| Key Strategy | Common Intermediate | Resulting Alkaloid Classes | Reference |

|---|---|---|---|

| Larock Indole Synthesis and Selective Methylation | Methoxy-Pyrroloiminoquinone | Damirones, Makaluvamines | nih.govacs.orgchemrxiv.orgnih.gov |

| Larock/Buchwald-Hartwig Annulation/Cyclization | Selectively Functionalizable Tricyclic Core | Makaluvamines, Isobatzelline B | rsc.orgrsc.org |

Challenges and Advancements in Scalable Synthesis for Research Supply

A significant hurdle in the study of marine natural products like this compound is the "supply problem"—the difficulty in obtaining sufficient quantities of these compounds from their natural sources for extensive biological evaluation and preclinical development. researchgate.netmdpi.commdpi.com Total synthesis offers a viable solution, but a key challenge is developing synthetic routes that are not only elegant but also scalable. researchgate.netmdpi.commdpi.com

Many early synthetic routes, while academically impressive, are often lengthy and not amenable to producing the gram-scale quantities needed for in-depth research. rsc.orgrsc.orgmdpi.com Efforts are now focused on developing more efficient and convergent syntheses. mdpi.com For example, the development of scalable Larock indole syntheses has enabled access to gram-scale batches of key intermediates. nih.gov However, scaling up complex multi-step syntheses remains a significant undertaking, requiring optimization of each step to ensure high yields and purity. mdpi.commdpi.com The development of robust and scalable synthetic methods is crucial for unlocking the full therapeutic potential of this compound and other promising pyrroloiminoquinone alkaloids. researchgate.netmdpi.com

Chemoenzymatic and Stereoselective Synthetic Approaches

While the total synthesis of this compound and its congeners has been a subject of significant interest, the literature predominantly details methodologies rooted in classical organic synthesis. However, the principles of chemoenzymatic and stereoselective synthesis offer powerful strategies for the construction of the chiral pyrrolo[4,3,2-de]quinoline core of this compound. These approaches are critical for controlling the absolute stereochemistry of the molecule, which is often crucial for its biological activity. This section will explore established and potential chemoenzymatic and stereoselective methods applicable to the synthesis of this compound, drawing upon research on structurally related alkaloids and key heterocyclic precursors.

The development of synthetic routes that are both efficient and stereocontrolled is a paramount objective in natural product synthesis. For complex alkaloids like this compound, achieving the desired stereoisomer is often accomplished through two main strategies: the use of enzymes to catalyze key stereoselective transformations (chemoenzymatic synthesis) or the application of chiral catalysts and auxiliaries in traditional chemical reactions (stereoselective synthesis).

Enzymatic Kinetic Resolution of Precursors

One of the most effective chemoenzymatic strategies for obtaining enantiomerically pure building blocks is enzymatic kinetic resolution (EKR). In this approach, an enzyme selectively reacts with one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer from the newly formed product. Lipases are particularly versatile and widely used for this purpose, often in the resolution of racemic alcohols or amines, which are common precursors for alkaloid synthesis. chemrxiv.orgscielo.br

For instance, the kinetic resolution of racemic alcohols containing a quinoline (B57606) moiety has been successfully achieved using lipases. These resolved chiral alcohols can serve as key intermediates for the asymmetric synthesis of the core structure of batzelline alkaloids. Candida antarctica lipase (B570770) B (CAL-B) is a frequently employed biocatalyst for the enantioselective acetylation of such alcohols. acs.org The high enantioselectivity of these enzymatic reactions provides access to both enantiomers of a chiral precursor with high optical purity. A chemoenzymatic dynamic kinetic resolution (DKR) of 2-(quinolin-8-yl)benzylalcohols has also been described, combining a lipase for resolution with a ruthenium catalyst to racemize the slower-reacting enantiomer, thus theoretically allowing for a 100% yield of the desired enantiomer. nih.gov

Below is a table summarizing representative lipase-catalyzed resolutions of quinoline-related precursors, which could be adapted for the synthesis of this compound intermediates.

| Substrate (Racemic Alcohol) | Enzyme | Acyl Donor | Solvent | Product (Enantiomeric Excess, ee) | Reference |

| 1-(2-Pyridyl)ethanol | Candida antarctica lipase (CAL) | Vinyl acetate (B1210297) | Diisopropyl ether | (R)-acetate (>99% ee), (S)-alcohol (>99% ee) | acs.org |

| 2-(Quinolin-8-yl)benzylalcohol | Candida antarctica lipase B (CalB) | Vinyl acetate | Toluene | (R)-acetate (ee not specified), (S)-alcohol (ee not specified) | nih.gov |

| rac-1-chloro-3-napthalen-1-yloxy)propan-2-ol | Addzyme 001 | Vinyl acetate | Acetonitrile (B52724) | (S)-acetate (98% ee), (R)-alcohol (97% ee) | chemrxiv.org |

Stereoselective Reactions for Core Assembly

Beyond enzymatic resolutions, stereoselective chemical reactions are fundamental to constructing the intricate three-dimensional architecture of this compound. The Pictet-Spengler reaction, a cornerstone in the synthesis of isoquinoline (B145761) and β-carboline alkaloids, is a prime example. mdpi.compublish.csiro.auacs.org This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization. The development of asymmetric variants of the Pictet-Spengler reaction has been crucial for the enantioselective synthesis of a vast array of natural products. acs.orgmdpi.com

A catalytic asymmetric Pictet-Spengler reaction platform can provide efficient access to the tetrahydroisoquinoline (THIQ) core, which is structurally related to the quinoline portion of this compound. acs.org These reactions often employ chiral catalysts to induce high stereoselectivity. Furthermore, chemoenzymatic approaches to the Pictet-Spengler reaction have been developed, utilizing enzymes to achieve high enantiopurity in the synthesis of key intermediates. mdpi.com

The diastereoselective aza-Michael reaction represents another powerful tool for establishing stereocenters. In the synthesis of martinellic acid, which contains a pyrrolo[3,2-c]quinoline scaffold, a diastereoselective aza-Michael reaction was employed to install a key stereogenic center. mdpi.com Such strategies are highly relevant for the stereocontrolled construction of the pyrrolidine (B122466) ring system within this compound.

The following table details examples of stereoselective reactions that could be applied to the synthesis of the core structure of this compound.

| Reaction Type | Substrates | Catalyst/Reagent | Key Outcome | Reference |

| Asymmetric Pictet-Spengler | N-carbamoyl-β-arylethylamines, Aldehydes | Chiral IDPi catalyst | Highly enantioselective formation of THIQ derivatives | acs.org |

| Diastereoselective aza-Michael | tert-butyl acrylate (B77674) derivative, (R)-lithium amide | (R)-lithium amide | Installation of C-10 stereocenter as a single diastereomer | mdpi.com |

| Enantioselective [3+2] Annulation | 2-Nitrovinylindoles, Azlactones | Bifunctional tertiary amine | High diastereo- and enantioselectivity for pyrrolo[1,2-a]indoles | rsc.org |

While a direct chemoenzymatic or fully stereoselective total synthesis of this compound has yet to be reported, the synthetic methodologies detailed above for structurally analogous compounds provide a clear and viable roadmap. The application of lipase-catalyzed kinetic resolutions can furnish chiral building blocks, while asymmetric Pictet-Spengler and Michael addition reactions can be employed to construct the core heterocyclic system with high stereocontrol. The integration of these powerful strategies will undoubtedly be a feature of future, more advanced synthetic routes to this compound and its related family of marine alkaloids.

Structural Elucidation and Stereochemical Assignment Refinements in Research

Application of Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the structure of natural products like Isobatzelline E. The interpretation of one-dimensional (1D) ¹H and ¹³C NMR spectra, alongside two-dimensional (2D) techniques such as HSQC (Heteronuclear Single Quantum Correlation) and HSQC-LR (Heteronuclear Single Quantum Correlation with Long-Range coupling), provides crucial information about the connectivity of atoms and the presence of various functional groups nih.gov. These spectral analyses allow researchers to piece together the molecular framework, identifying proton and carbon environments within the molecule. For instance, the initial isolation and structural determination of this compound from Zyzzya fuliginosa was significantly aided by the detailed analysis of its 1D and 2D NMR spectra nih.govacs.org. Quantitative NMR (qNMR) has also been utilized to assess the purity of related compounds when material is limited chemrxiv.orgescholarship.org.

X-ray Crystallography and Diffraction Techniques in Related Structural Studies

While direct X-ray crystallographic data for this compound itself is not extensively detailed in the reviewed literature, X-ray diffraction techniques are recognized as a powerful tool for confirming the solid-state structure and stereochemistry of related pyrroloiminoquinone (PIQ) alkaloids mdpi.comchemrxiv.orgescholarship.orgnumberanalytics.com. In cases where crystalline material is available, X-ray crystallography provides definitive three-dimensional structural information, including bond lengths, bond angles, and the precise spatial arrangement of atoms. This method has been instrumental in resolving ambiguities in structural assignments for numerous natural products, offering a high degree of confidence in the elucidated molecular architecture numberanalytics.com. For related compounds, X-ray diffraction has been used to confirm structures, understand solid-state composition, and even resolve hydration states of salts mdpi.comchemrxiv.orgescholarship.org.

Computational Chemistry in Structure Verification and Conformation Analysis

Computational chemistry plays an increasingly vital role in the structural elucidation of complex natural products, including this compound and its congeners mdpi.comfrontiersin.orgresearchgate.netthieme-connect.de. Techniques such as Density Functional Theory (DFT) calculations can be employed to simulate NMR spectra (e.g., ¹³C NMR) and compare them with experimental data, thereby aiding in structure verification mdpi.comfrontiersin.org. Furthermore, computational methods like NOESY (Nuclear Overhauser Effect Spectroscopy) data analysis and DP4 NMR probability calculations are used to assign relative stereochemistry researchgate.netchemrxiv.org. These computational tools help in confirming the proposed molecular structure and assigning stereochemical configurations by evaluating the probability of different stereoisomers matching the experimental spectroscopic data researchgate.netchemrxiv.org. Such in silico approaches provide a complementary layer of evidence, enhancing the rigor of structural assignments, particularly when experimental data alone might be ambiguous mdpi.comfrontiersin.orgthieme-connect.de.

Biosynthesis and Pathway Elucidation Studies

Proposed Biosynthetic Pathways for Pyrroloiminoquinone Alkaloids

The biosynthesis of the diverse PIQ alkaloids is believed to be unified by a common pathway that begins with an amino acid precursor. mdpi.com The core tricyclic pyrrolo[4,3,2-de]quinoline structure is proposed to originate from L-tryptophan or its decarboxylated derivative, tryptamine (B22526). nih.govacs.orgchemrxiv.orgresearchgate.net The classical hypothesis suggests that a series of oxidation and condensation reactions transform the initial precursor into a foundational "proto-makaluvamine" intermediate. mdpi.comnih.gov

From this central intermediate, the pathway is thought to diverge, creating the wide structural variety seen in this alkaloid class. mdpi.comnih.gov One branch involves further oxidation to yield pyrrolo-ortho-quinones, which form the basis for compounds like the damirones and the batzellines. mdpi.comacs.orgchemrxiv.org Another branch involves the incorporation of an amine, often from an ammonia (B1221849) equivalent, to produce the unbranched makaluvamine alkaloids. mdpi.comnih.govnih.gov

Further structural complexity is achieved through additional modifications. This includes the attachment of arylethylamine groups or subsequent oxidative carbon-carbon bond formations, which lead to highly complex, polycyclic structures such as the discorhabdins. nih.govacs.org The batzellines and isobatzellines represent halogenated versions of the damirone framework. nih.govescholarship.org

Identification of Key Biosynthetic Precursors (e.g., Tryptamine Oxidation)

Tryptophan and tryptamine are consistently recognized as the primary building blocks for the PIQ scaffold. acs.orgchemrxiv.org The proposed pathway initiates with the enzymatic decarboxylation of tryptophan to yield tryptamine, followed by the crucial oxidation of the indole (B1671886) ring to form an indoloquinone. mdpi.comnih.govnih.govsemanticscholar.org

However, recent groundbreaking research into the biosynthesis of related PIQs, such as ammosamides, has revealed a more intricate and unexpected route that challenges the simpler model. researchgate.netnih.gov These studies indicate that the process is rooted in Ribosomally Synthesized and Post-translationally modified Peptide (RiPP) pathways. mdpi.comnih.gov In this revised model, the first step is not simple oxidation but the attachment of tryptophan to the C-terminus of a genetically encoded scaffold peptide. researchgate.netnih.govacs.org This reaction is catalyzed by a specialized enzyme from the PEptide Aminoacyl-tRNA Ligase (PEARL) family, which utilizes ATP and tRNA. researchgate.netnih.govacs.org

Following its attachment to the peptide, the tryptophan residue's indole ring is oxidized to a hydroxyquinone. acs.org Furthermore, this research has demonstrated that the nitrogen atoms in the final pyrroloiminoquinone structure are not sourced from a simple ammonia equivalent but are derived from at least three different amino acids: glycine (B1666218), asparagine, and leucine, each incorporated in a tRNA-dependent manner. researchgate.net This discovery points to a highly sophisticated assembly process that uses multiple primary metabolites as precursors.

| Precursor Type | Identified Precursor Molecule | Proposed Role in Biosynthesis |

| Primary Scaffold | L-Tryptophan | Origin of the core pyrrolo[4,3,2-de]quinoline structure. nih.govresearchgate.net |

| Intermediate | Tryptamine | Decarboxylated form of tryptophan, key intermediate in the classical pathway. mdpi.comacs.org |

| Nitrogen Donor | Glycine | Source of a nitrogen atom in the final PIQ core (demonstrated in ammosamides). researchgate.net |

| Nitrogen Donor | Asparagine | Source of a nitrogen atom in the final PIQ core (demonstrated in ammosamides). researchgate.net |

| Nitrogen Donor | Leucine | Source of a nitrogen atom in the final PIQ core (demonstrated in ammosamides). researchgate.net |

| Halogen Donor | Chloride Ion | Source of the chlorine atom in Isobatzelline E, incorporated via enzymatic halogenation. |

Enzymatic Mechanisms Involved in Biosynthetic Transformations

While the full enzymatic cascade for this compound remains to be characterized, studies on related bacterial biosynthetic gene clusters (BGCs) have identified several key enzyme families that drive the transformations. researchgate.netnih.govacs.org

Key enzymatic steps identified in related pathways include:

PEptide Aminoacyl-tRNA Ligase (PEARL) Activity : These enzymes initiate the RiPP pathway by attaching amino acids, starting with tryptophan, to a scaffold peptide in an ATP and tRNA-dependent reaction. nih.govacs.org

Oxidation : An FMN-dependent oxidoreductase (e.g., BhaC₁ or AmmC₁) catalyzes the critical multi-step oxidation of the tryptophan indole ring to form a quinone structure while it is attached to the scaffold peptide. nih.govacs.org

Amine Group Transfer : An FAD-dependent glycine oxidase (e.g., Amm14 or BhaG) has been shown to be essential for processing and incorporating the nitrogen from glycine. researchgate.netacs.org A separate quinone reductase is required for the incorporation of the nitrogen from asparagine. researchgate.net

Halogenation : The final step to generate this compound from its non-halogenated precursor (a batzelline) requires a regioselective chlorination reaction. While the specific enzyme in Batzella is unknown, this step is likely catalyzed by a flavin-dependent halogenase, a class of enzymes known to perform such reactions on aromatic rings like tryptophan. researchgate.net

The mechanisms of enzyme catalysis are highly specific, ensuring the correct bonds are formed efficiently to construct the complex alkaloid structure. numberanalytics.com

Genetic Basis for Biosynthesis in Producing Organisms

This compound is isolated from marine sponges, particularly those of the genus Batzella. vliz.bemdpi.com However, a growing body of evidence suggests that the true producers of many sponge-derived natural products are not the sponges themselves but their dense and diverse communities of microbial symbionts. mdpi.comsemanticscholar.org The wide distribution of PIQs across different sponge orders, as well as their presence in marine actinobacteria, supports the hypothesis of a microbial origin. mdpi.com

The genetic blueprint for producing these compounds is encoded in Biosynthetic Gene Clusters (BGCs). researchgate.net Research on the related alkaloids lymphostin and ammosamides led to the identification of the BGCs responsible for their production in the bacteria Salinispora and Bacillus halodurans, respectively. mdpi.comresearchgate.netnih.govacs.org These discoveries have confirmed that PIQ biosynthesis is directed by RiPP-class gene clusters. mdpi.comnih.gov Although the specific BGC for this compound has not yet been identified from Batzella sponges or their symbionts, it is strongly presumed to be a RiPP-type cluster residing within the genome of a host-associated bacterium. Metagenomic mining of sponge holobionts is a promising strategy to discover these elusive gene clusters. osti.gov

Biotechnological Approaches for Enhanced Production in Research Contexts

The extremely low abundance of this compound in its natural source presents a significant bottleneck for further research. Biotechnological methods offer a promising alternative to chemical synthesis for producing these complex molecules. The primary strategy involves the heterologous expression of the biosynthetic gene cluster in a more manageable host organism. numberanalytics.com

Once the BGC for this compound is identified, its genes can be transferred into a fast-growing and genetically tractable microbial host, such as Escherichia coli or yeast. numberanalytics.com This approach has been successfully used at a research scale to elucidate the functions of enzymes from the ammosamide pathway, where genes were co-expressed in E. coli to produce and verify biosynthetic intermediates. nih.govacs.org By optimizing the expression of the entire pathway in a suitable host, it may be possible to achieve sustainable and scalable production of this compound and its analogs for research purposes, overcoming the supply limitations from natural collection.

Biological Activities and Cellular/molecular Mechanisms of Action Pre Clinical Investigations

In Vitro Cytotoxicity and Antiproliferative Activity Research

Isobatzelline E, a marine-derived compound, has demonstrated significant cytotoxic capabilities in preclinical studies. Research has particularly highlighted its efficacy against various pancreatic cancer cell lines. In one study, this compound and its structural relatives, Isobatzellines A, C, and D, along with Secobatzelline A, exhibited notable cytotoxicity across all tested pancreatic cell lines, with IC₅₀ (the concentration required to inhibit 50% of cell growth) values of less than 10μM. nih.gov The cytotoxic effects of these batzelline compounds on cell lines such as AsPC-1, BxPC3, and MIA PaCa2 were found to be superior to the standard chemotherapeutic drug 5-fluorouracil. nih.gov

Table 1: Cytotoxicity (IC₅₀ in μM) of Batzelline Compounds Against Pancreatic Cancer Cell Lines Data extracted from a study on the selective cytotoxic activity of marine-derived Batzelline compounds. nih.gov

| Compound | AsPC-1 | BxPC3 | MIA PaCa2 | Panc-1 |

| Isobatzelline A | 2.5 | 3.5 | 2.5 | 8.5 |

| Isobatzelline C | 3.5 | 4.5 | 3.5 | >10 |

| Isobatzelline D | 2.5 | 3.5 | 2.5 | 8.5 |

| Secobatzelline A | 3.5 | 3.5 | 3.5 | 8.5 |

| 5-Fluorouracil | 8.5 | 8.5 | 8.5 | 3.5 |

A critical aspect of potential anticancer agents is their ability to selectively target cancer cells while sparing normal, healthy cells. Studies on this compound and related compounds have shown a promising degree of selective cytotoxicity. nih.gov When tested against the Vero cell line, a line of normal kidney epithelial cells from an African green monkey, the batzelline compounds displayed significantly less cytotoxicity compared to their effects on pancreatic cancer cell lines. nih.gov This suggests a preferential cytotoxic action towards tumor cells. nih.gov

For instance, the IC₅₀ values for several batzellines against the normal Vero cell line were substantially higher than those observed for the pancreatic cancer lines, indicating lower toxicity to normal cells. The research noted that these compounds are approximately three-fold less potent in killing normal cells compared to the chemotherapeutic drug 5-fluorouracil. nih.gov This selective action is a key indicator of their potential as a basis for developing targeted cancer therapies. ejgm.co.uk

Mechanisms of Action Research in Pre-Clinical Models

Topoisomerase enzymes are crucial for managing DNA topology during replication and are established targets for cancer chemotherapy. nih.govplos.org Pre-clinical investigations have identified this compound as a significant inhibitor of Topoisomerase II. nih.gov In an in vitro decatenation assay using kinetoplast DNA, this compound, along with Batzelline A, Batzelline B, Isobatzelline A, and Secobatzelline A, was found to substantially inhibit the activity of Topoisomerase II. nih.gov Interestingly, this compound is structurally similar to makaluvamine B, which is known to be a poor inhibitor of Topoisomerase II. nih.gov The current body of research primarily focuses on the interaction of this compound with Topoisomerase II, and information regarding its activity against Topoisomerase I is not extensively detailed in the available literature.

DNA intercalation is a mechanism of action for several anticancer drugs where a molecule inserts itself between the base pairs of the DNA double helix. nih.gov This process can alter the structure of DNA, leading to a functional arrest of processes like replication and transcription. nih.govnih.gov The cytotoxic effects of the batzelline class of compounds, including this compound, are believed to be mediated, in part, by their ability to intercalate into DNA. nih.gov This intercalation, combined with the inhibition of Topoisomerase II, contributes to the disruption of DNA synthesis and the ultimate death of the cancer cell. nih.gov The local unwinding of DNA base pairs adjacent to an intercalated molecule can modify the DNA structure and interfere with its normal function. aps.org

The disruption of the cell cycle and the induction of apoptosis (programmed cell death) are key mechanisms through which cytotoxic agents eliminate cancer cells. nih.govbue.edu.eg The batzelline compounds have been shown to exert their cytotoxic effects by inducing cell cycle arrest. nih.gov This halt in the cell's division process is linked to their mechanistic actions of DNA intercalation and Topoisomerase II inhibition. nih.gov While the broader family of batzellines is associated with causing cell cycle arrest, specific studies detailing the precise effects of this compound on different phases of the cell cycle and the specific apoptotic pathways it may trigger in various cell lines are areas requiring further investigation.

Signaling Pathway Modulation Research (e.g., MAPK, NF-κB, where applicable)

The pyrroloiminoquinone class of alkaloids, to which this compound belongs, encompasses a variety of compounds with diverse biological activities, including cytotoxicity and antimicrobial effects. nih.gov The mechanisms underlying these activities often involve interference with fundamental cellular processes. While direct research specifically detailing this compound's modulation of the MAPK or NF-κB signaling pathways is limited, the actions of closely related compounds provide insight into potential mechanisms. For instance, the related compound Isobatzelline C has been suggested to intercalate into DNA. mdpi.com Such an action would inherently lead to transcriptional inhibition, a process that could consequently affect the expression of genes regulated by pathways such as NF-κB. mdpi.com However, further investigation is required to determine if this compound specifically targets components of the MAPK or NF-κB signaling cascades.

Antimicrobial and Antifungal Activity Studies

This compound is a member of the pyrroloiminoquinone alkaloids, a class of marine natural products known for a range of bioactivities, including antimicrobial and antifungal properties. nih.govmdpi.com These compounds are primarily isolated from marine sponges of genera such as Zyzzya, Batzella, and Latrunculia. nih.govresearchgate.net

While specific studies detailing the efficacy of this compound against Bacillus subtilis are not extensively available, research on other members of the bispyrroloquinone alkaloid family has demonstrated notable antibacterial activity. For example, the related compounds tsitsikammamines and wakayin (B1243252) have shown antimicrobial activity against Bacillus subtilis. nih.gov Wakayin, in particular, exhibited a Minimum Inhibitory Concentration (MIC) of 0.3 μg/mL against this bacterial strain. nih.gov Given the structural similarities within this class of alkaloids, these findings suggest a potential for antibacterial activity in this compound, although direct testing is needed for confirmation.

Moderate antifungal activity against the pathogenic yeast Candida albicans has been documented for several Isobatzelline analogues. nih.govunipa.it Studies on Isobatzellines A, B, C, and D, which share the core chemical scaffold with this compound, have established their inhibitory effects. unipa.itsci-hub.se The ethanolic extract of the sponge Zyzzya fuliginosa, the source from which this compound was isolated, also exhibited antimicrobial activity against C. albicans. mdpi.com

The table below summarizes the reported Minimum Inhibitory Concentration (MIC) values for these related compounds against Candida albicans. unipa.it

| Compound | MIC against Candida albicans (μg/mL) |

| Isobatzelline A | 3.1 |

| Isobatzelline B | 25 |

| Isobatzelline C | 50 |

| Isobatzelline D | 25 |

Antiprotozoal Activity Research

Recent investigations into the therapeutic potential of pyrroloiminoquinone alkaloids have revealed significant antiprotozoal properties, identifying several compounds as promising leads for drug discovery. acs.orgnih.gov this compound has been specifically evaluated for its efficacy against the parasites responsible for malaria and babesiosis. acs.orgescholarship.org

This compound has demonstrated potent activity against multiple drug-resistant strains of Plasmodium falciparum, the protozoan parasite that causes malaria. acs.orgnih.gov A comprehensive study that synthesized and evaluated 25 different pyrroloiminoquinone alkaloids confirmed the antimalarial potential of this compound class. acs.org The half-maximal inhibitory concentration (IC₅₀) values for this compound were determined against three distinct and representative drug-resistant P. falciparum strains. acs.orgnih.gov

The table below details the in vitro efficacy of this compound against these parasitic strains. acs.org

| Plasmodium falciparum Strain | IC₅₀ (µM) |

| 3D7 | 0.200 |

| Dd2 | 0.170 |

| W2 | 0.210 |

In addition to its antimalarial effects, this compound has shown significant inhibitory activity against Babesia species, the tick-borne protozoan parasites responsible for babesiosis. acs.orgnih.gov As there is a pressing need for targeted chemotherapeutics for this emerging disease, the efficacy of pyrroloiminoquinones has been a subject of recent study. acs.orgchemrxiv.org The same divergent synthesis and evaluation that confirmed its antimalarial activity also established its potent antibabesial effects. acs.org

The table below presents the in vitro efficacy of this compound against two clinically relevant Babesia species. acs.org

| Babesia Species | IC₅₀ (µM) |

| Babesia duncani | 0.180 |

| Babesia divergens | 0.110 |

Antiviral Activity Investigations (e.g., HIV-1 Envelope-Mediated Cell Fusion Inhibition)

Pre-clinical investigations into the marine alkaloid this compound have identified its potential as an antiviral agent, specifically in the context of Human Immunodeficiency Virus Type 1 (HIV-1). Research has focused on its ability to inhibit the crucial process of HIV-1 envelope-mediated cell fusion, a critical step in the viral lifecycle.

Initial interest in this compound and its related compounds stemmed from the observation that crude extracts from the marine sponge Zyzzya fuliginosa demonstrated inhibitory effects on HIV-1 envelope-mediated cell fusion. dntb.gov.ua This discovery prompted the isolation and characterization of several pyrroloquinoline alkaloids from this sponge, including this compound. dntb.gov.ua

Subsequent studies on the purified compounds, including this compound and its isomers, have sought to elucidate the precise mechanism of their antiviral action. The prevailing hypothesis is that these compounds may interfere with the initial stages of viral entry into host cells. The HIV-1 envelope glycoproteins, gp120 and gp41, are essential for the fusion of the viral and cellular membranes. It is believed that batzelladine compounds may disrupt the function of these glycoproteins, thereby preventing the fusion process.

One proposed mechanism of action for the broader class of batzelladine alkaloids is the inhibition of the binding between the HIV-1 surface glycoprotein (B1211001) gp120 and the CD4 receptor on host T-cells. nih.gov This interaction is the primary step in viral attachment and subsequent entry. By blocking this binding, the virus is unable to infect new cells. While this has been suggested for the batzelladine class of compounds, further research is required to specifically confirm this as the definitive mechanism for this compound.

Interestingly, the inhibition profile of the pure compounds isolated from Zyzzya fuliginosa, which includes this compound, has been observed to mirror that of known topoisomerase II inhibitors. dntb.gov.ua This has led to a secondary hypothesis that the antiviral activity of this compound may also be related to its interaction with DNA-modifying enzymes. dntb.gov.ua Topoisomerase II is an enzyme crucial for managing DNA topology during replication and transcription. Its inhibition can lead to disruptions in cellular processes that may also impact viral replication. It is plausible that the anti-HIV-1 activity of this compound could be the result of a multi-faceted mechanism involving both the inhibition of cell fusion and the modulation of cellular enzymes like topoisomerase II.

While the potential for this compound as an HIV-1 entry inhibitor is evident from these pre-clinical findings, it is important to note that specific quantitative data on its potency, such as IC50 values for HIV-1 inhibition, are not yet extensively documented in the available scientific literature. The primary research has focused on the isolation, structural elucidation, and the initial observation of antiviral activity within the broader context of related marine natural products.

Research Findings on Compounds from Zyzzya fuliginosa

The following table summarizes the pyrroloquinoline alkaloids that were isolated from the marine sponge Zyzzya fuliginosa alongside this compound, all of which were investigated due to the anti-HIV-1 activity of the crude extract. dntb.gov.ua

| Compound Name |

| This compound |

| Batzelline D |

| Batzelline C |

| Isobatzelline C |

| Makaluvamine A |

| Makaluvamine D |

| Makaluvamine H |

| Makaluvamine J |

| Makaluvamine K |

| Makaluvamine P |

Structure Activity Relationship Sar Studies and Analogue Development

Systematic Chemical Modifications and Their Impact on Biological Activity

The biological activity of the isobatzellines and related pyrroloiminoquinones is intrinsically linked to their condensed tricyclic pyrrolo[4,3,2-de]quinoline core. This framework is widely considered the principal pharmacophore of this class of compounds, responsible for their characteristic antiproliferative and cytotoxic effects. mdpi.comencyclopedia.pub Systematic modifications to this core and its peripheral substituents have revealed critical insights into the features that govern their bioactivity.

Studies involving the synthesis of numerous analogues have established clear SAR trends within the broader pyrroloiminoquinone family. nih.govescholarship.org It has been demonstrated that the integrity of the tricyclic iminoquinone system is crucial for cytotoxicity. Related compounds that lack this specific core, such as the damirones, have generally shown significantly lower activity or are inactive against mammalian cell lines. mdpi.com The development of divergent synthetic strategies has been instrumental, allowing for the creation of a wide array of natural products and designed analogues from a common intermediate. chemrxiv.orgacs.org This approach has facilitated a comprehensive evaluation of how structural variations influence biological outcomes, particularly in antiprotozoal and anticancer assays. nih.govescholarship.org

Influence of Halogenation (e.g., Chlorination) on SAR

Halogenation is a common structural feature among the isobatzellines and batzellines, with chlorine being the most frequent substituent. mdpi.com Isobatzelline E itself is a chlorinated alkaloid. The position and nature of the halogen atom can significantly modulate the compound's biological profile.

Synthetic efforts have been directed at creating various halogenated congeners to probe their effects. acs.org While the electrophilic introduction of halogens onto the damirone framework was previously established, the direct halogenation of the iminoquinone core of makaluvamine-type compounds presented a synthetic challenge that has since been overcome. nih.gov

SAR studies have shown that the impact of halogenation is highly dependent on its location on the scaffold. For instance, the introduction of a bromine atom at the pyrrole (B145914) ring in an analogue of makaluvamine D was found to eliminate its biological activity. nih.govacs.org This suggests that substitution at this position is detrimental. Conversely, the presence of chlorine at other positions, as seen in many naturally occurring isobatzellines, is compatible with potent bioactivity. mdpi.comjst.go.jp The total synthesis of chlorinated compounds like batzelline C and isobatzelline C has been achieved, providing access to these molecules for further biological evaluation. jst.go.jptohoku.ac.jp

| Compound/Analogue | Halogenation Feature | Impact on Activity | Reference |

|---|---|---|---|

| PIQ-12 (Makaluvamine D analogue) | Bromination at the pyrrole ring | Abrogates activity compared to parent compound | nih.gov, acs.org |

| PIQ-11 / PIQ-13 (Makaluvamine D analogues) | Bromination at the tyramine (B21549) phenol (B47542) ring | Abrogates activity | nih.gov, acs.org |

| Isobatzellines/Batzellines | Commonly chlorinated | Associated with cytotoxic and antifungal activities | mdpi.com |

Role of Methylation Patterns and Side Chain Substituents on Activity and Selectivity

Methylation patterns on the nitrogen atoms of the pyrroloiminoquinone core play a pivotal role in defining the activity and selectivity of these compounds. nih.govchemrxiv.org A general trend observed across numerous analogues is that methylation of the imine nitrogen (N-1) tends to enhance biological activity and reduce toxicity towards mammalian cells. nih.govacs.org In contrast, methylation of the pyrrole nitrogen (N-8) often leads to a decrease in or loss of activity. nih.govchemrxiv.org This differential effect highlights the importance of the imine nitrogen environment for target interaction.

The side chain appended to the core structure also significantly influences potency. Analogues featuring tyramine-derived side chains generally exhibit increased potency compared to simpler derivatives. nih.govacs.org Further modifications to this side chain, such as O-methylation, can also have a profound impact. For example, the O-methylated analogue PIQ-1 displayed increased activity, although this was accompanied by a rise in general cytotoxicity. nih.govacs.org

| Modification | Observation | Reference |

|---|---|---|

| Imine N-methylation | Generally enhances activity and reduces toxicity | nih.gov, chemrxiv.org, acs.org |

| Pyrrole N-methylation | Generally associated with poor activity | nih.gov, chemrxiv.org, acs.org |

| Tyramine-derived side chains | Generally increases potency | nih.gov, acs.org |

| O-methylation of tyramine side chain | Increases activity but also cytotoxicity | nih.gov, acs.org, escholarship.org |

Rational Design and De Novo Synthesis of Potent Isobatzelline Analogues

The insights gained from SAR studies have fueled the rational design and total synthesis of isobatzelline analogues. Synthetic chemists have developed elegant and divergent routes to access not only the natural products themselves but also a host of designed molecules for biological testing. nih.govescholarship.org A key strategy involves the synthesis of a common, versatile intermediate that can be readily diversified. chemrxiv.orgacs.org For example, a methoxy-pyrroloiminoquinone intermediate has been used as a branching point, allowing for selective methylation of the nitrogen atoms, followed by either O-demethylation to produce ortho-quinone alkaloids or displacement of the methoxy (B1213986) group with various amines to yield a library of makaluvamine-type structures. nih.govacs.org

The total synthesis of several isobatzellines and their relatives has been successfully accomplished. jst.go.jpresearchgate.net One notable approach involves a benzyne-mediated cyclization/functionalization sequence to construct the highly substituted pyrrolo[4,3,2-de]quinoline skeleton. researchgate.netresearchgate.net This method has proven effective for the synthesis of complex chlorinated alkaloids like isobatzelline C. tohoku.ac.jpresearchgate.net These synthetic achievements are crucial as they provide a renewable source of these rare marine compounds and open the door to creating novel analogues with potentially superior therapeutic properties that are not accessible from natural sources. researchgate.netresearchgate.net

Pharmacophore Modeling and Ligand-Based Drug Design (LBDD) Approaches

In the absence of a high-resolution 3D structure of the biological target, ligand-based drug design (LBDD) is a powerful computational strategy for drug discovery. biosolveit.degardp.orgnih.gov LBDD relies on the knowledge of molecules that bind to the target to develop a pharmacophore model—an abstract representation of the key steric and electronic features necessary for optimal molecular interactions with a specific target. mdpi.comnih.gov

For the isobatzelline family, the condensed tricyclic pyrrolo[4,3,2-de]quinoline core is recognized as the essential pharmacophore. mdpi.comencyclopedia.pub The SAR data provides the building blocks for a more detailed pharmacophore model. Key features would include:

The rigid, planar tricyclic ring system as a primary scaffold.

A hydrogen bond acceptor/donor region associated with the iminoquinone moiety.

A specific site for a methyl group on the imine nitrogen (N-1), which enhances activity. nih.govacs.org

An exclusion volume or negative constraint for substitution at the pyrrole nitrogen (N-8). nih.govacs.org

A vector pointing towards a region where a substituted arylethylamine side chain can be accommodated to increase potency.

Such a model can be used to virtually screen large compound libraries to identify new molecules that fit the pharmacophore hypothesis, or to guide the design of novel analogues with optimized features for enhanced activity and selectivity. frontiersin.orgisef.net This computational approach, combined with synthetic efforts, accelerates the discovery of new and more effective drug candidates based on the this compound scaffold.

Analytical Methodologies for Isobatzelline E Research

Quantitative Analysis in Biological Matrices for Pre-Clinical Pharmacodynamic Studies (e.g., LC-MS)

Quantitative analysis of Isobatzelline E in complex biological matrices such as plasma, serum, or tissue homogenates is fundamental for preclinical pharmacodynamic (PD) studies. These studies correlate the concentration of the compound with its pharmacological effect, providing essential information for understanding its mechanism of action. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity, selectivity, and speed. core.ac.ukmdpi.com

A typical LC-MS/MS method for this compound would involve several key steps. First, the analyte is extracted from the biological matrix. This is commonly achieved through protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) to remove interfering endogenous components like proteins and lipids. waters.commdpi.com For pyrroloiminoquinone alkaloids, which can be challenging to handle, a carefully optimized extraction is critical. hilarispublisher.com

Following extraction, the sample is injected into an ultra-high-performance liquid chromatography (UHPLC) system. nih.gov Chromatographic separation is typically performed on a reversed-phase column (e.g., C18) using a gradient elution of water and an organic solvent (like acetonitrile (B52724) or methanol), often with additives such as formic acid to improve peak shape and ionization efficiency. mdpi.commdpi.com

The separated analyte then enters the mass spectrometer. For quantification, a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is most common. mdpi.com In this mode, a specific precursor ion (the protonated molecule, [M+H]⁺) of this compound is selected in the first quadrupole, fragmented in the second, and a specific product ion is monitored in the third. This process provides exceptional selectivity, minimizing interference from co-eluting matrix components. mdpi.com The use of a stable isotope-labeled internal standard is the best practice to compensate for matrix effects and variations in extraction recovery and instrument response. nih.gov

While a specific, published LC-MS/MS method for this compound is not available, the table below outlines plausible parameters based on methods developed for structurally related marine and pyrroloquinoline alkaloids. hilarispublisher.comnih.govmdpi.com

| Parameter | Example Specification |

|---|---|

| Instrumentation | UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source |

| Chromatographic Column | Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase | A: Water with 0.1% Formic Acid B: Acetonitrile with 0.1% Formic Acid (Gradient Elution) |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MS/MS Transition (MRM) | Hypothetical Precursor Ion > Product Ion (e.g., m/z 268.1 > 190.1) |

| Sample Preparation | Protein precipitation with acetonitrile or solid-phase extraction (SPE) |

| Lower Limit of Quantification (LLOQ) | 0.05 - 10 ng/mL in plasma hilarispublisher.comnih.govmdpi.com |

| Linear Range | e.g., 1 - 1000 ng/mL (r² > 0.99) mdpi.com |

Spectroscopic Techniques for Purity Assessment in Research Samples

Ensuring the purity and structural integrity of this compound samples used in research is paramount for the reliability and reproducibility of experimental results. A multi-technique spectroscopic approach is employed for this purpose. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful technique for unambiguous structure elucidation and identity confirmation. waters.com One-dimensional (1D) NMR spectra (¹H and ¹³C) provide a fingerprint of the molecule, showing the chemical environment of each hydrogen and carbon atom. ismrm.org Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the connectivity between atoms and confirm the complete chemical structure as reported in its initial isolation. waters.comresearchgate.net For the broader class of pyrroloiminoquinone alkaloids, researchers have noted that simple NMR analysis may be insufficient to assess purity fully, as samples can be hygroscopic or contain inorganic salt impurities. ismrm.orglibretexts.org Therefore, Quantitative NMR (qNMR) , which involves the use of a certified internal standard, is increasingly recommended to determine the exact concentration and purity of the active compound in a research sample. libretexts.orgchula.ac.th

Mass Spectrometry (MS) , particularly high-resolution mass spectrometry (HRMS), is used to determine the exact mass of the molecule, which allows for the confirmation of its elemental composition (molecular formula) with high accuracy. researchgate.net

High-Performance Liquid Chromatography (HPLC) coupled with an ultraviolet-visible (UV-Vis) detector is a standard method for assessing sample purity. researchgate.net A sample of this compound is analyzed, and the percentage purity is calculated based on the relative area of the main peak compared to the total area of all detected peaks in the chromatogram. For biological assays, a purity of greater than 95% is typically required. researchgate.net

UV-Vis Spectroscopy provides information about the electronic transitions within the molecule. The pyrroloquinoline core of this compound acts as a chromophore, absorbing light in the UV-visible range. The resulting spectrum, characterized by the wavelength of maximum absorbance (λmax), can serve as an additional check for identity and may be used for simple concentration measurements via the Beer-Lambert law. researchgate.net

| Technique | Purpose in this compound Research |

|---|---|

| ¹H and ¹³C NMR | Confirms chemical structure and identity by providing a unique spectral fingerprint. waters.com |

| 2D NMR (COSY, HSQC, HMBC) | Elucidates the connectivity between atoms to provide definitive structural proof. researchgate.net |

| Quantitative NMR (qNMR) | Provides an accurate measure of absolute purity and content, overcoming issues like hygroscopicity. libretexts.org |

| High-Resolution Mass Spectrometry (HRMS) | Confirms the elemental composition (molecular formula) by providing a highly accurate mass measurement. researchgate.net |

| HPLC-UV | Determines the relative purity of a sample by separating it from impurities and measuring peak areas. researchgate.net |

| UV-Vis Spectroscopy | Provides supplementary identity confirmation based on the chromophoric system and can be used for simple quantification. |

Method Validation for Bioanalytical Assays in Research Settings

Before a bioanalytical method, such as the LC-MS/MS assay described above, can be used to generate reliable data for preclinical studies, it must undergo a rigorous validation process. core.ac.uk Method validation demonstrates that the assay is suitable for its intended purpose and will produce accurate and reproducible results. While formal guidelines from regulatory bodies like the FDA are geared towards clinical trials, the core principles are adapted for research settings to ensure data quality. hilarispublisher.com

Key validation parameters include:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte (this compound) in the presence of other components in the sample, including metabolites, endogenous matrix components, and other substances. This is typically assessed by analyzing multiple blank matrix samples to check for interferences at the retention time of the analyte.

Accuracy: The closeness of the measured concentration to the true concentration. It is expressed as the percent relative error (%RE) and is determined by analyzing quality control (QC) samples at multiple concentration levels.

Precision: The degree of scatter between a series of measurements. It is evaluated at both the intra-day (repeatability) and inter-day (intermediate precision) levels and is expressed as the percent relative standard deviation (%RSD).

Linearity and Range: The ability to obtain results that are directly proportional to the concentration of the analyte within a given range. A calibration curve is generated, and its linearity is assessed by the coefficient of determination (r²), which should typically be ≥0.99. mdpi.com

Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision. nih.gov

Recovery: The efficiency of the extraction process, determined by comparing the analyte response in a pre-extracted spiked sample to that of a post-extraction spiked sample. nih.gov

Stability: The chemical stability of the analyte in the biological matrix under various conditions that may be encountered during sample handling, storage, and analysis. This includes freeze-thaw stability, short-term (bench-top) stability, and long-term storage stability.

The following table summarizes the typical validation parameters and their acceptance criteria for bioanalytical assays in a research context. hilarispublisher.comnih.gov

| Validation Parameter | Common Acceptance Criteria for Research Assays |

|---|---|

| Selectivity | No significant interfering peaks at the retention time of the analyte or internal standard in blank matrix. |

| Linearity (r²) | Coefficient of determination (r²) ≥ 0.99. |

| Accuracy (%RE) | Within ±15% of the nominal value (±20% at the LLOQ). |

| Precision (%RSD) | ≤15% for QC samples (≤20% at the LLOQ). |

| Recovery | Should be consistent, precise, and reproducible, though a specific percentage is not mandated. |

| Stability | Analyte concentration should be within ±15% of the baseline (time zero) concentration. |

Therapeutic Potential and Future Research Directions Excluding Human Clinical Data

Emerging Therapeutic Applications in Pre-Clinical Disease Models

The primary therapeutic potential of Isobatzelline E and its congeners has been explored in the context of cancer. researchgate.net In pre-clinical studies, this compound has been identified as a significant inhibitor of topoisomerase II, an enzyme crucial for DNA replication. nih.govnih.gov By disrupting the function of this enzyme, the compound can halt the process of cell division, leading to cell cycle arrest and apoptosis (programmed cell death) in cancer cells. nih.gov This mechanism is a key feature of many established chemotherapy drugs. nih.govmdpi.com

In one study, this compound was the most potent inhibitor of topoisomerase II activity among several related compounds, achieving 95% inhibition in an in vitro decatenation assay at a concentration of 25 µg/ml. nih.govmdpi.com However, its direct cytotoxicity against various pancreatic cancer cell lines (Panc-1, AsPC-1, BxPC-3, and MIA-PaCa2) was found to be lower than some of its structural relatives, such as Isobatzellines A, C, and D, with an IC50 value greater than 21.459 µM for all tested lines. mdpi.comnih.gov This suggests that while this compound is a potent enzyme inhibitor, its effect on cancer cell viability may be more complex and potentially less direct than other compounds in its class. nih.govmdpi.com

Beyond its anticancer potential, the broader class of pyrroloiminoquinone alkaloids, which includes the isobatzellines, has shown a wide spectrum of bioactivities, including anti-infective properties. mdpi.comresearchgate.net Some related compounds have demonstrated antimalarial and antimicrobial activities, suggesting that this compound could also be investigated for these applications. mdpi.comresearchgate.net

Table 1: Pre-clinical Activity of this compound and Related Compounds

| Compound | Target/Cell Line | Activity | Concentration | Citation |

|---|---|---|---|---|

| This compound | Topoisomerase II | 95% inhibition | 25 µg/mL | nih.govmdpi.com |

| This compound | Panc-1, AsPC-1, BxPC-3, MIA-PaCa2 | IC50 > 21.459 µM | >21.459 µM | mdpi.com |

| Batzelline B | Topoisomerase II | 63% inhibition | 25 µg/mL | nih.govmdpi.com |

| Isobatzelline A | Topoisomerase II | 36% inhibition | 25 µg/mL | nih.govmdpi.com |

| Isobatzelline C | Topoisomerase II | 27% inhibition | 25 µg/mL | nih.govmdpi.com |

| Isobatzelline D | Topoisomerase II | 26% inhibition | 25 µg/mL | nih.govmdpi.com |

| Isobatzellines A, C, D | Pancreatic Cancer Cell Lines | IC50 < 10 µM | <10 µM | nih.govnih.gov |

Challenges in Translating Pre-Clinical Findings to Potential Therapeutic Development

The path from a promising pre-clinical compound to a therapeutic agent is fraught with challenges, and this compound is no exception. A major obstacle for many marine-derived natural products is the "supply problem". researchgate.netulb.ac.be These compounds are often isolated in minute quantities from their natural source, which is insufficient for extensive pre-clinical and potential clinical studies. nih.govulb.ac.be The harvesting of large quantities of marine sponges like Zyzzya fuliginosa is often unsustainable and ecologically damaging. ulb.ac.bemdpi.com

The complex chemical structure of this compound presents a significant hurdle for total chemical synthesis, which is the most viable alternative for a sustainable supply. researchgate.netresearchgate.net While syntheses for related compounds like Isobatzelline C have been achieved, these processes are often lengthy, low-yielding, and not easily scalable, making them costly and impractical for large-scale production. chemrxiv.orgrsc.org

Furthermore, the broad and potent cytotoxicity of the pyrroloiminoquinone class of alkaloids can be a double-edged sword. mdpi.com While effective at killing cancer cells, this lack of selectivity can lead to toxicity in healthy cells, a major concern in drug development. mdpi.commdpi.com Overcoming this requires the development of analogs with a better therapeutic index or targeted delivery systems.

Development of Advanced Delivery Systems for Pre-Clinical Efficacy Studies

To address challenges like poor solubility, metabolic instability, and off-target toxicity, the development of advanced drug delivery systems is a critical area of research for compounds like this compound. mdpi.comscientificarchives.com While specific research into delivery systems for this compound is not widely documented, general strategies for similar natural products are applicable. These systems aim to improve bioavailability and target the drug specifically to diseased tissues. mdpi.comcore.ac.uk

Emerging technologies in drug delivery include nanocarriers, such as liposomes and polymeric nanoparticles, as well as hydrogels and bioresponsive polymers. mdpi.comappleacademicpress.com These carriers can encapsulate the drug, protecting it from degradation in the body and controlling its release. core.ac.uk For anticancer applications, nanocarriers can be designed to accumulate in tumor tissues through the "enhanced permeability and retention" (EPR) effect. core.ac.uk The surface of these carriers can also be functionalized with targeting ligands (like antibodies or peptides) to actively bind to receptors overexpressed on cancer cells, further enhancing specificity. core.ac.uk Investigating such systems for this compound could enhance its efficacy and reduce potential toxicity in pre-clinical models.

Combination Therapy Research in Pre-Clinical Models